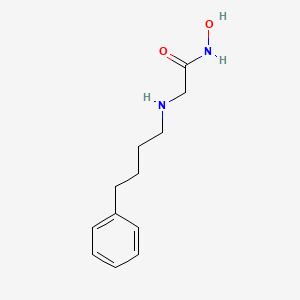

N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide

Description

Contextualization of N-Hydroxyamide Analogues in Medicinal Chemistry and Chemical Biology

N-hydroxyamide (or hydroxamic acid) analogues are a significant class of compounds in medicinal chemistry due to their potent metal-chelating properties. The hydroxamic acid moiety (-CONHOH) can effectively bind to metal ions, particularly zinc (Zn²⁺), which is a critical component in the active sites of many enzymes. This chelating ability is the basis for their mechanism of action as inhibitors of various metalloenzymes.

A prominent application of N-hydroxyamide analogues is in the development of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histone and non-histone proteins. nih.gov Aberrant HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders. nih.gov The N-hydroxyamide group in these inhibitors coordinates with the zinc ion in the HDAC active site, leading to the inhibition of the enzyme's activity. nih.gov Phenylbutyrate, a compound structurally related to the "4-phenylbutyl" moiety, is known to act as a pan-HDAC inhibitor. nih.gov

Historical Development and Significance of Glycinamide (B1583983) Derivatives as Biological Probes

Glycinamide and its derivatives are versatile scaffolds that have been explored for various biological activities. Their simple structure allows for diverse chemical modifications to develop compounds with specific biological functions. Historically, amino acid amides, including those of glycine (B1666218), have been investigated for their potential to interact with biological targets such as enzymes and receptors.

In contemporary research, glycinamide derivatives are being developed as potential therapeutic agents and biological probes. For instance, various N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Furthermore, the core structure of glycinamide has been incorporated into more complex molecules to probe the functions of specific biological systems. For example, (4-alkoxyphenyl)glycinamides have been designed and synthesized as agonists for the orphan G protein-coupled receptor 88 (GPR88), which is implicated in striatal-associated disorders. nih.gov

Rationale for Researching N-Hydroxy-N2-(4-phenylbutyl)glycinamide and Related Analogues

While specific research on N-Hydroxy-N2-(4-phenylbutyl)glycinamide is not available, the rationale for investigating such a compound can be inferred from the properties of its constituent chemical motifs: the N-hydroxyamide group, the glycinamide core, and the N-(4-phenylbutyl) substituent.

The N-hydroxyamide group suggests a primary research focus on enzyme inhibition, particularly metalloenzymes like HDACs. The glycinamide core provides a flexible and well-understood chemical scaffold that can be readily synthesized and modified.

The N-(4-phenylbutyl) substituent is a lipophilic group that can influence the compound's pharmacokinetic and pharmacodynamic properties. The phenylbutyl group can engage in hydrophobic interactions with the target protein, potentially enhancing binding affinity and selectivity. The length of the butyl linker may be optimized to position the phenyl group in a specific binding pocket of the target enzyme. Research on other HDAC inhibitors has shown that the nature of the "capping group" (in this case, the phenylbutyl group) plays a crucial role in determining the inhibitor's potency and isoform selectivity. nih.gov

Therefore, the hypothetical rationale for researching N-Hydroxy-N2-(4-phenylbutyl)glycinamide would likely be to develop a novel enzyme inhibitor, potentially targeting HDACs, with specific properties conferred by the combination of its functional groups. The research would aim to understand how the 4-phenylbutyl substituent influences the compound's inhibitory activity, selectivity, and cellular effects.

Structure

3D Structure

Properties

CAS No. |

919996-33-1 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N-hydroxy-2-(4-phenylbutylamino)acetamide |

InChI |

InChI=1S/C12H18N2O2/c15-12(14-16)10-13-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,13,16H,4-5,8-10H2,(H,14,15) |

InChI Key |

CVPQZVCFIQWNEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNCC(=O)NO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Hydroxy N2 4 Phenylbutyl Glycinamide and Its Structural Analogues

Retrosynthetic Analysis and Key Precursors for N-Hydroxy-N2-(4-phenylbutyl)glycinamide Synthesis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available precursors. amazonaws.com The structure of N-Hydroxy-N2-(4-phenylbutyl)glycinamide features two key amide-like bonds: the glycinamide (B1583983) bond (C-N) and the hydroxamate group (N-C=O).

A logical retrosynthetic strategy involves two primary disconnections:

C(O)-N Bond Disconnection: The amide bond between the glycine (B1666218) carbonyl and the 4-phenylbutylamino group is a prime candidate for disconnection. This leads to an activated N-hydroxyglycine derivative and 4-phenylbutylamine (B88947). This is a standard amide bond formation strategy.

N-OH Bond Disconnection / Protected Hydroxylamine (B1172632) Strategy: The N-hydroxyglycinamide scaffold itself can be traced back to a protected glycine derivative and a hydroxylamine equivalent. A common and robust approach involves using an O-protected hydroxylamine, such as O-benzylhydroxylamine, which is later deprotected in the final step of the synthesis. nih.gov

This analysis identifies three key precursors for the synthesis:

Glycine or a derivative: The simplest amino acid, providing the core backbone.

O-Benzylhydroxylamine: A commercially available reagent that serves as a protected form of hydroxylamine, preventing unwanted side reactions and allowing for controlled introduction of the N-hydroxy group. nih.gov

4-Phenylbutylamine: The amine that introduces the N2-substituent. This can be synthesized from precursors like 4-phenyl-1-butanol. google.comnih.gov

Table 1: Key Precursors and Their Role in the Synthesis

| Precursor | Chemical Structure | Role in Synthesis |

|---|---|---|

| Glyoxylic Acid |  |

Provides the two-carbon backbone of the glycinamide scaffold. nih.gov |

| O-Benzylhydroxylamine |  |

Serves as the source of the N-hydroxide group, with the benzyl (B1604629) group acting as a protecting group. nih.gov |

| 4-Phenylbutylamine |  |

Provides the 4-phenylbutyl moiety that is attached to the glycine nitrogen. |

Multi-Step Synthetic Pathways and Reaction Optimization Strategies

The synthesis of N-Hydroxy-N2-(4-phenylbutyl)glycinamide is a multi-step process requiring careful optimization of each reaction to ensure high yields and purity.

The core N-hydroxy glycinamide scaffold is typically constructed using a protected hydroxylamine to avoid the instability and reactivity of the free hydroxamic acid during intermediate steps. nih.gov A common precursor is N-(benzyloxy)glycine.

The synthesis of N-(benzyloxy)glycine can be achieved via the reductive amination of glyoxylic acid with O-benzylhydroxylamine. nih.gov

Step 1: Oxime Formation: O-Benzylhydroxylamine hydrochloride is reacted with glyoxylic acid monohydrate. This forms the corresponding oxime intermediate. nih.gov

Step 2: Reduction: The oxime is then reduced to form N-(benzyloxy)glycine. A mild reducing agent like sodium cyanoborohydride is often used to selectively reduce the C=N bond without affecting the carboxylic acid. nih.gov

The resulting N-(benzyloxy)glycine is a stable, crystalline solid that serves as a key building block for the subsequent coupling reaction. nih.gov The benzyl group (Bn) is a crucial protecting group that can be removed in a later step via hydrogenolysis.

The 4-phenylbutyl group is introduced via an amide bond-forming reaction. This typically involves coupling the carboxylic acid of the N-(benzyloxy)glycine precursor with 4-phenylbutylamine.

Preparation of 4-Phenylbutylamine: This precursor can be synthesized via several routes. A common method involves the reduction of 4-phenylbutyronitrile (B1582471) or the reductive amination of 4-phenylbutanal. Alternatively, it can be prepared from 4-phenyl-1-butanol, which itself can be synthesized from the Friedel-Crafts reaction of benzene (B151609) with derivatives of tetrahydrofuran. google.com

Amide Coupling: The coupling of N-(benzyloxy)glycine with 4-phenylbutylamine requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. Standard peptide coupling reagents are employed for this purpose to ensure high efficiency and minimize side reactions.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Notes |

|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, often used with a base like DIPEA (N,N-Diisopropylethylamine). Minimizes racemization for chiral analogues. nih.gov |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A common coupling agent, though work-up may be required to remove byproducts like HOBt. researchgate.net |

| EEDQ | N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | A useful reagent that can prevent unwanted side reactions or protecting group cleavage under certain conditions. nih.gov |

The reaction product is N-(benzyloxy)-N2-(4-phenylbutyl)glycinamide.

Step 3: Deprotection: The final step is the removal of the O-benzyl protecting group to reveal the N-hydroxy functionality. This is typically accomplished via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is clean and effective, yielding the final product, N-Hydroxy-N2-(4-phenylbutyl)glycinamide.

While the parent compound is achiral, structural analogues with a stereocenter on the glycinamide backbone are of significant interest. The synthesis of such chiral analogues requires stereoselective methods to control the configuration of the new stereocenter.

The most straightforward approach is to start with an enantiomerically pure α-amino acid instead of glycine. For example, using L-alanine or D-alanine would lead to the corresponding chiral analogue. The key challenge in this process is to prevent racemization of the α-carbon during the activation and coupling steps.

Strategies to minimize racemization include:

Use of appropriate coupling reagents: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or reagents like HATU are known to suppress racemization during amide bond formation. nih.gov

Low reaction temperatures: Carrying out the coupling reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.

Controlled reaction conditions: Careful control of the base, solvent, and reaction time is critical to preserving the stereochemical integrity of the chiral center.

Research into the synthesis of hydroxamic acids and related peptidomimetics is continually evolving, with new methods offering improved efficiency, versatility, and environmental compatibility. researchgate.netbenthamdirect.com

Solid-Phase Synthesis: Solid-phase synthesis techniques, widely used in peptide chemistry, are being adapted for hydroxamic acid derivatives. researchgate.netbenthamdirect.com This approach involves anchoring the initial building block to a polymer resin and carrying out the subsequent reactions. It simplifies purification, as excess reagents and byproducts can be washed away, and allows for the rapid generation of libraries of analogues for screening purposes.

Novel Catalytic Methods: New catalytic systems are being explored for the formation of the hydroxamate moiety. This includes metal-catalyzed carbonylation reactions and enzymatic approaches that can offer high selectivity under mild conditions. researchgate.net

Flow Chemistry: The use of microreactors and flow chemistry is gaining traction for the synthesis of complex organic molecules. This technology can offer enhanced control over reaction parameters (temperature, pressure, time), leading to improved yields, safety, and scalability.

Modified Peptidomimetic Scaffolds: There is growing interest in creating novel peptidomimetic backbones that incorporate N-hydroxy functionalities. nih.gov These structures can mimic peptide secondary structures like β-sheets and are designed to have improved proteolytic stability and cell permeability. nih.gov The incorporation of N-(hydroxy)glycine residues into peptides has been shown to stabilize parallel β-sheet structures through strong interstrand hydrogen bonds. nih.gov

The successful isolation of pure N-Hydroxy-N2-(4-phenylbutyl)glycinamide from the reaction mixture is critical. A combination of techniques is typically employed.

Reaction Monitoring: The progress of the synthesis is monitored using techniques like Thin-Layer Chromatography (TLC) to determine when the reaction is complete and to identify the presence of byproducts.

Work-up: After the reaction is complete, a standard aqueous work-up is often performed. This involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with aqueous solutions (e.g., brine, dilute acid, or base) to remove water-soluble impurities, excess reagents, and byproducts from coupling agents. researchgate.net

Chromatography: The primary method for purifying the final compound is column chromatography. Silica gel is a common stationary phase. The choice of eluent (mobile phase), typically a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol), is optimized to achieve good separation of the desired product from any remaining impurities. For certain impurities, reverse-phase chromatography may also be utilized. researchgate.net

Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure, crystalline material.

Characterization: The identity and purity of the final compound are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. mdpi.comchemmethod.com

Mechanistic Elucidation of Enzymatic Interactions and Inhibition Profiles

Investigation of Histone Deacetylase (HDAC) Inhibition by N-Hydroxy-N2-(4-phenylbutyl)glycinamide

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins. nih.gov This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. nih.gov The inhibition of HDACs has emerged as a promising therapeutic strategy, particularly in oncology. nih.govnih.gov

Characterization of Inhibitory Potency against Specific HDAC Isoforms

The human genome encodes 18 different HDAC isoforms, which are grouped into four classes based on their homology to yeast proteins. nih.govnih.gov Class I, II, and IV HDACs are zinc-dependent enzymes, making them targets for inhibitors that can chelate this metal ion. researchgate.net The development of isoform-selective HDAC inhibitors is a key goal in the field to minimize off-target effects. nih.gov

While specific inhibitory data for N-Hydroxy-N2-(4-phenylbutyl)glycinamide is not extensively published, the inhibitory profiles of structurally related N-hydroxycinnamamide-based compounds provide valuable insights into its potential activity. For instance, a representative compound from this class, 11r, has demonstrated potent inhibition against several HDAC isoforms, with a notable selectivity for HDAC1 and HDAC3. nih.gov The inhibitory concentrations (IC50) for this related compound are detailed in the table below.

Inhibitory Potency (IC50, nM) of a Structurally Related N-hydroxycinnamamide Compound (11r) Against Various HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

|---|---|

| HDAC1 | 11.8 nih.gov |

| HDAC2 | 498.1 nih.gov |

| HDAC3 | 3.9 nih.gov |

| HDAC4 | 5700.4 nih.gov |

| HDAC6 | 308.2 nih.gov |

| HDAC8 | 2000.8 nih.gov |

This data is for a structurally related compound and is presented to illustrate the potential inhibitory profile of N-Hydroxy-N2-(4-phenylbutyl)glycinamide.

Determination of Kinetic Parameters for HDAC-N-Hydroxy-N2-(4-phenylbutyl)glycinamide Interactions

Molecular Mechanisms of HDAC Active Site Binding and Zinc Chelation

The primary mechanism by which hydroxamic acid-containing compounds like N-Hydroxy-N2-(4-phenylbutyl)glycinamide are thought to inhibit HDACs involves the chelation of the zinc ion within the enzyme's active site. mdpi.com This interaction is critical for catalysis, and its disruption effectively blocks the deacetylase activity. The structure of HDAC inhibitors generally consists of three key components: a zinc-binding group (in this case, the hydroxamic acid), a linker region, and a capping group that interacts with the protein surface near the active site. researchgate.net

The 4-phenylbutyl group of N-Hydroxy-N2-(4-phenylbutyl)glycinamide serves as the capping group, which can make hydrophobic interactions with residues at the rim of the active site channel. researchgate.net The glycinamide (B1583983) linker positions the hydroxamic acid moiety for optimal coordination with the zinc ion at the bottom of the active site pocket. The differences in the topology and amino acid composition of the active sites among HDAC isoforms are what can be exploited to achieve inhibitor selectivity. researchgate.netnih.gov

Exploration of Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Modulation

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a well-established therapeutic approach for conditions such as Alzheimer's disease. nih.govnih.gov

Assessment of Enzyme Inhibitory Activity against Cholinesterases

The potential of N-Hydroxy-N2-(4-phenylbutyl)glycinamide to inhibit cholinesterases can be inferred from studies on structurally analogous compounds. For example, a series of 2-hydroxy-N-phenylbenzamides has been evaluated for their in vitro inhibitory activity against AChE and BuChE. nih.gov These compounds demonstrated moderate inhibition of AChE, with IC50 values typically in the micromolar range. nih.gov The inhibitory activity against BuChE was generally lower. nih.gov

Inhibitory Activity (IC50, µM) of Representative 2-Hydroxy-N-phenylbenzamides Against Cholinesterases

| Compound Type | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|

This data is for a class of structurally related compounds and is presented to suggest the potential inhibitory profile of N-Hydroxy-N2-(4-phenylbutyl)glycinamide.

Analysis of Inhibition Type (e.g., Mixed, Pseudo-Irreversible)

Kinetic studies of related cholinesterase inhibitors have revealed different modes of inhibition. For instance, certain 2-hydroxy-N-phenylbenzamide derivatives have been shown to exhibit a mixed type of inhibition for both AChE and BuChE. nih.gov A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction.

Furthermore, some of these related compounds have been characterized as pseudo-irreversible inhibitors. nih.gov This type of inhibition involves the formation of a stable, often covalent, bond with the enzyme, leading to a time-dependent increase in inhibition that is not easily reversed by dilution. The specific type of inhibition exhibited by N-Hydroxy-N2-(4-phenylbutyl)glycinamide would need to be determined through dedicated kinetic experiments.

Screening for Interactions with Other Enzyme Families

There is no available scientific literature that has screened N-Hydroxy-N2-(4-phenylbutyl)glycinamide for its interactions with the enzyme families specified below. The inhibitory profile of this specific compound remains uncharacterized in the public domain.

Metalloproteinase Inhibition Studies

No published studies were found that investigate the inhibitory effects of N-Hydroxy-N2-(4-phenylbutyl)glycinamide on metalloproteinases. While hydroxamate-based compounds are a major class of matrix metalloproteinase (MMP) inhibitors, the specific activity and selectivity of N-Hydroxy-N2-(4-phenylbutyl)glycinamide against any MMP, or other metalloproteinases, have not been reported. nih.govelsevierpure.comnih.govjmb.or.krmdpi.comnih.govnih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulations

There is a lack of research on the modulatory effects of N-Hydroxy-N2-(4-phenylbutyl)glycinamide on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Although some hydroxamic acid derivatives have been explored as inhibitors of these enzymes, no such data exists for N-Hydroxy-N2-(4-phenylbutyl)glycinamide. nih.govnih.govnih.govtandfonline.combenthamdirect.comelsevierpure.comnih.gov

Protease Inhibitor Dynamics

Beyond metalloproteinases, there are no available studies detailing the inhibitory dynamics of N-Hydroxy-N2-(4-phenylbutyl)glycinamide against other classes of proteases. Its potential as a protease inhibitor, the kinetics of such inhibition, and its selectivity profile are currently unknown. nih.govnih.govnih.gov

Cellular Pathway Perturbations Resulting from Enzyme Inhibition

Given the absence of data on its enzyme inhibition profile, it follows that there is no research on the downstream cellular pathway perturbations that would result from such inhibition by N-Hydroxy-N2-(4-phenylbutyl)glycinamide.

Effects on Gene Expression Profiles in Cellular Models

No studies have been published that analyze the effects of N-Hydroxy-N2-(4-phenylbutyl)glycinamide on gene expression profiles in any cellular model. The potential for this compound to alter gene expression, which is a known effect of some hydroxamate-containing compounds like histone deacetylase (HDAC) inhibitors, has not been investigated for this specific molecule. elsevierpure.comnih.govjmb.or.krnih.govnih.govoup.comresearchgate.netacs.orgthe-scientist.com

Impact on Cell Cycle Progression and Apoptosis Induction in in vitro Systems

There is no available scientific literature on the impact of N-Hydroxy-N2-(4-phenylbutyl)glycinamide on cell cycle progression or the induction of apoptosis in in vitro systems. While many hydroxamic acid derivatives are known to induce cell cycle arrest and apoptosis in cancer cell lines, these effects have not been documented for N-Hydroxy-N2-(4-phenylbutyl)glycinamide. nih.govresearchgate.netnih.govnih.govtandfonline.comspandidos-publications.comnih.govbiorxiv.orgresearchgate.netscispace.comnih.govacs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the N-Hydroxy-N2-(4-phenylbutyl)glycinamide Core Structure

Variations of the N-Hydroxy Glycinamide (B1583983) Moiety

The N-hydroxy glycinamide portion of the molecule is fundamental to its inhibitory mechanism, particularly its role as a ZBG. The hydroxamate functional group (-CONHOH) is a powerful chelator of the zinc ion (Zn²⁺) found in the active site of zinc-dependent enzymes like HDACs. scbt.com

Variations to this moiety can have profound effects on inhibitory potency. Research on related N-hydroxy peptides and peptoids (N-substituted glycines) shows that the N-hydroxy group also significantly influences the backbone conformation. nih.govnih.gov Studies have demonstrated that N-hydroxy amides have a strong preference for the trans conformation in the peptide backbone. nih.gov This conformational rigidity can be beneficial for locking the molecule into a bioactive conformation required for enzyme binding.

Modifications could include:

Alteration of the Hydroxamate: Replacing the hydroxamic acid with other known ZBGs, such as thiols or carboxylates, would directly test the importance of this specific group for potency and selectivity.

Substitution on the Glycine (B1666218) Backbone: Adding substituents to the alpha-carbon of the glycine residue would explore steric and electronic effects within the linker region, potentially influencing the orientation of both the ZBG and the cap group.

Modifications of the Phenylbutyl Side Chain

The 4-phenylbutyl side chain functions as the cap group, which typically interacts with the outer rim of the enzyme's active site. Its structure is a key determinant of both potency and isoform selectivity.

Research on structurally related phenylalkanoic acids has shown a clear relationship between the length of the alkyl chain and biological activity. researchgate.net For instance, increasing the chain length of phenylalkanoic acids from four to ten carbons was correlated with an increased inhibition of cancer cell proliferation. researchgate.net Introducing unsaturation, such as double bonds, into the side chain was also found to enhance growth inhibition. researchgate.net

Applied to N-Hydroxy-N2-(4-phenylbutyl)glycinamide, these findings suggest:

Chain Length Variation: Modifying the butyl chain to a propyl, pentyl, or longer alkyl chain would likely alter the binding affinity. A shorter chain might not reach key hydrophobic pockets on the enzyme surface, while a longer chain could provide stronger van der Waals interactions, potentially increasing potency.

Phenyl Ring Substitution: Placing various substituents (e.g., methoxy, chloro, trifluoromethyl) at different positions on the phenyl ring can modulate electronic properties and create additional interactions with the enzyme surface, which is a common strategy for improving selectivity. nih.gov

Introduction of Rigidity: Incorporating double or triple bonds into the butyl chain would restrict its conformational flexibility, which could lead to a more favorable, lower-entropy binding event.

Substituent Effects on Overall Inhibitory Activity and Selectivity

Substituents on the phenylbutyl cap group can exploit subtle differences in the surface topology of different enzyme isoforms. A bulky substituent on the phenyl ring might be accommodated by the active site of one isoform (e.g., HDAC6) but clash with the active site of another (e.g., HDAC1), thereby conferring selectivity. nih.gov Similarly, studies on other enzyme inhibitors have shown that adding electron-withdrawing groups can enhance inhibitory potency. nih.govnih.gov

The following interactive table illustrates the hypothetical impact of such modifications on HDAC inhibitory activity, based on established principles in medicinal chemistry.

| Modification to Phenylbutyl Chain | Target Enzyme | Predicted Change in IC₅₀ | Rationale |

| Lengthen chain to Phenylpentyl | HDAC Class I | Decrease | Enhanced hydrophobic interactions in the active site channel. |

| Add 4-Trifluoromethyl to Phenyl Ring | HDAC Class I | Decrease | Electron-withdrawing group can enhance binding interactions. |

| Add 4-tert-Butyl to Phenyl Ring | HDAC6 | Decrease | Bulkier group fits into the larger active site of HDAC6. |

| Add 4-tert-Butyl to Phenyl Ring | HDAC1 | Increase | Steric clash in the narrower active site of HDAC1. |

Rational Design Principles for Enhanced Target Specificity

Rational design of inhibitors like N-Hydroxy-N2-(4-phenylbutyl)glycinamide aims to maximize affinity for the desired target while minimizing effects on other enzymes. This is achieved by leveraging structural knowledge of the target enzyme. nih.govnih.gov The design process focuses on optimizing the three key pharmacophoric elements.

Zinc-Binding Group (ZBG): While the hydroxamate is highly potent, its potential for off-target effects has led to the exploration of alternative ZBGs to improve selectivity and pharmacokinetic properties.

Linker: The linker's length and flexibility are optimized to ensure the ZBG is positioned correctly within the active site to chelate the zinc ion, while the cap group is placed optimally on the enzyme's surface. The glycinamide unit in the subject compound provides a specific conformational context for this linkage.

Cap Group: The cap group is the primary driver of isoform selectivity. Computational modeling and X-ray crystallography are used to design cap groups that form specific interactions (hydrophobic, pi-stacking, hydrogen bonds) with non-conserved amino acid residues on the surface of the target enzyme isoform.

Conformational Analysis and its Influence on Biological Activity

The three-dimensional shape, or conformation, of an inhibitor is critical to its ability to bind to an enzyme. Conformational analysis of N-Hydroxy-N2-(4-phenylbutyl)glycinamide and related molecules reveals how specific structural features influence the molecule's preferred shape and, consequently, its biological activity. nih.gov

Studies on peptoids containing N-hydroxy amides have shown that these functional groups strongly encourage a trans conformation of the backbone amide bond. nih.gov This is significant because it reduces the conformational flexibility of the molecule, pre-organizing it for binding and reducing the entropic penalty upon interaction with the enzyme. Furthermore, the N-hydroxy group can act as both a hydrogen bond donor and acceptor, enabling it to form stabilizing intramolecular or intermolecular hydrogen bonds. nih.govnih.gov

Impact of N-Hydroxylation on Peptide Secondary Structure Stability

A key finding in the study of N-hydroxy peptides is the influence of N-hydroxylation on the stability of secondary structures like β-sheets. nih.govnih.gov Unlike some other N-substitutions that can disrupt these structures, backbone N-hydroxy groups are well-tolerated within β-strands. nih.gov

Research has shown that incorporating N-hydroxy-α-amino acids into a peptide sequence does not impose an energetic penalty on β-hairpin formation and can even enhance its stability. nih.gov This stabilizing effect arises from the ability of the N-hydroxy group to participate in the network of hydrogen bonds that define the β-sheet structure. nih.gov In some cases, N-hydroxy groups can force intermolecular hydrogen bonds that lead to the self-assembly of highly stable, parallel β-sheet structures. nih.gov This property is a powerful tool in rational design, allowing for the creation of constrained peptidomimetics with well-defined and predictable three-dimensional shapes, enhancing their potential for specific molecular recognition. nih.gov

The following table summarizes key conformational features influenced by the N-hydroxy group.

| Conformational Parameter | Observation in N-Hydroxy Peptides/Peptoids | Implication for Biological Activity | Source |

| Amide Bond Geometry | Strong preference for trans conformation | Pre-organizes the molecule for binding, reducing entropic penalty. | nih.gov |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Can form stabilizing intra- and intermolecular H-bonds. | nih.govnih.gov |

| Secondary Structure | Stabilizes β-sheet and β-hairpin structures | Allows for the design of conformationally constrained inhibitors with high specificity. | nih.govnih.gov |

| Dihedral Angles (Φ, ψ) | Consistent with extended β-sheet arrangement | The backbone adopts a predictable, extended conformation suitable for fitting into an enzyme's binding groove. | nih.gov |

Molecular Flexibility and Ligand-Binding Conformations

The therapeutic efficacy of a drug molecule is intrinsically linked to its ability to adopt a specific three-dimensional orientation, or conformation, that is complementary to the binding site of its biological target. For N-Hydroxy-N2-(4-phenylbutyl)glycinamide, a compound with several rotatable bonds, molecular flexibility is a critical determinant of its interaction with target proteins, such as histone deacetylases (HDACs). This section explores the conformational landscape of N-Hydroxy-N2-(4-phenylbutyl)glycinamide and how its flexibility influences its ligand-binding capabilities.

The inherent flexibility of N-Hydroxy-N2-(4-phenylbutyl)glycinamide allows it to adopt a multitude of conformations in solution. However, upon binding to a protein target, it is hypothesized to favor a specific, low-energy conformation that maximizes favorable interactions within the binding pocket. The phenylbutyl group, in particular, possesses significant conformational freedom, allowing the terminal phenyl ring to explore a wide range of positions. This flexibility can be advantageous, enabling the ligand to adapt to the specific topology of the receptor's surface. nih.gov

Computational studies, such as molecular dynamics simulations, are instrumental in exploring the conformational space of flexible molecules like N-Hydroxy-N2-(4-phenylbutyl)glycinamide. nih.gov These studies can predict the preferred dihedral angles and the energetic barriers between different conformational states.

Interactive Table: Predicted Torsional Angles for Key Rotatable Bonds in N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide

| Bond | Predicted Stable Torsional Angle(s) (°) | Energy Barrier (kcal/mol) |

| C(O)-N(H) | 180 (trans) | High |

| N(H)-CH2 | 60, 180, -60 | Low |

| CH2-C(O) | Variable | Low |

| N | Variable | Low |

| C3-C4(butyl) | 180 | Moderate |

| C2-C3(butyl) | 180 | Moderate |

| C1-C2(butyl) | 180 | Moderate |

| C(butyl)-C(phenyl) | Variable | Low |

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar chemical moieties. Specific experimental or high-level computational data for N-Hydroxy-N2-(4-phenylbutyl)glycinamide is not currently available in public literature.

The ligand-binding conformation of N-Hydroxy-N2-(4-phenylbutyl)glycinamide within a target protein, such as an HDAC, is anticipated to follow a canonical binding mode observed for other hydroxamic acid-based inhibitors. nih.gov The N-hydroxyacetamide group is expected to chelate the catalytic zinc ion in the active site. This interaction is crucial for the inhibitory activity of many such compounds. The chelation can be either bidentate, involving both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid, or monodentate. nih.gov

The glycinamide linker positions the 4-phenylbutyl cap group to interact with the surface of the protein. The flexibility of the phenylbutyl chain allows the terminal phenyl ring to engage in various non-covalent interactions, such as van der Waals forces and pi-stacking with aromatic residues (e.g., phenylalanine, tyrosine) lining the rim of the active site. pnas.org The ability of this flexible chain to adopt an optimal conformation is a key factor in achieving high binding affinity and potentially, selectivity for different enzyme isoforms. nih.gov

Molecular docking simulations of analogous compounds suggest that the extended conformation of the alkyl chain is often favored to position the cap group for optimal surface interactions. nih.gov The binding of the ligand can also induce conformational changes in the protein, a phenomenon known as "induced fit," where the binding site adapts to accommodate the ligand. nih.govnih.gov The flexibility of both the ligand and the protein are therefore mutually important for the binding event.

Interactive Table: Potential Ligand-Receptor Interactions for N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide in a Hypothetical HDAC Binding Site

| Ligand Moiety | Potential Interacting Residues | Type of Interaction |

| N-Hydroxyacetamide | His, Asp, Zn²⁺ | Metal Coordination, Hydrogen Bonding |

| Glycinamide Backbone | Gly, Pro | Hydrogen Bonding, van der Waals |

| 4-Phenylbutyl Chain | Phe, Tyr, Leu, Val | Hydrophobic Interactions, pi-stacking |

Note: This table presents a generalized summary of potential interactions based on the known binding modes of similar inhibitors in histone deacetylases. The specific residues would vary depending on the particular HDAC isoform.

Pre Clinical Investigation of N Hydroxy N2 4 Phenylbutyl Glycinamide in in Vitro and in Vivo Research Models

Evaluation in Advanced Cellular Systems

The pre-clinical evaluation of phenylbutyl-glycinamide-based HDAC inhibitors and their analogs frequently begins with assessments in advanced cellular systems. These in vitro models are crucial for determining the initial efficacy and mechanism of action of these compounds.

Phenotypic Screening in Disease-Relevant Cell Lines

Phenotypic screening is a critical initial step in drug discovery that assesses the effects of a compound on cell morphology, proliferation, and viability in disease-relevant cell lines. For HDAC inhibitors with a phenylbutyl-glycinamide scaffold, this screening is often conducted across a panel of cancer cell lines to identify potential anti-neoplastic activity.

Research has shown that HDAC inhibitors can induce cell cycle arrest, apoptosis, and differentiation in various cancer cells nih.govunipi.it. For instance, phenylbutyrate (PBA), a close structural analog, has been shown to inhibit the proliferation of glioblastoma cell lines in a dose-dependent manner nih.gov. The primary mechanism is attributed to the alteration of gene expression patterns resulting from changes in chromatin structure nih.gov.

A common method for phenotypic screening is the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these screens, indicating the potency of the compound.

Table 1: Illustrative Phenotypic Screening Data for Phenylbutyrate (PBA) in Glioblastoma Cell Lines Note: This data is representative of the type of information generated in phenotypic screens and is based on findings for a closely related analog.

| Cell Line | Compound | IC | Observed Phenotype |

| LN-229 | Phenylbutyrate | 1.21 | Dose-dependent reduction in cell viability, induction of apoptosis |

| LN-18 | Phenylbutyrate | 1.92 | Dose-dependent reduction in cell viability |

Mechanistic Studies in Three-Dimensional Cell Culture Models

To better mimic the in vivo tumor microenvironment, three-dimensional (3D) cell culture models, such as spheroids, are increasingly being used in pre-clinical studies. These models provide a more accurate representation of cell-cell interactions, nutrient gradients, and drug penetration compared to traditional 2D cell cultures.

Efficacy Assessment in Non-Human Experimental Models of Disease

Following promising in vitro results, the evaluation of phenylbutyl-glycinamide-based HDAC inhibitors and their analogs progresses to non-human experimental models to assess their efficacy and to further elucidate their mechanisms of action in vivo.

Rodent Models for Investigating Mechanistic Pathways

Rodent models are invaluable for studying the complex biological pathways affected by HDAC inhibitors. In the context of neurodegenerative diseases like Huntington's disease, mouse models have been instrumental in demonstrating the therapeutic potential of this class of compounds nih.gov.

One study investigated the effects of a novel HDAC inhibitor, HDACi 4b, which is structurally related to the phenylbutyl-glycinamide class, in the R6/2 mouse model of Huntington's disease nih.gov. The findings revealed that this inhibitor could ameliorate motor and behavioral symptoms and correct transcriptional abnormalities associated with the mutant huntingtin protein nih.gov. Further investigation showed that this compound preferentially inhibits HDAC3, followed by HDAC1 nih.gov. Western blot analysis of brain tissue from transgenic mice revealed an accumulation of HDAC1 and HDAC3 in the nucleus, suggesting that the inhibition of these specific HDACs could alleviate disease-like phenotypes nih.gov.

In vivo Proof-of-Concept Studies without Clinical Outcome Reporting

In vivo proof-of-concept studies are designed to demonstrate that a compound can exert its intended biological effect in a living organism. For phenylbutyl-glycinamide-based HDAC inhibitors, these studies often involve xenograft models where human cancer cells are implanted into immunodeficient mice.

For example, a newly synthesized HDAC inhibitor, cinnamoylphenazine (CA-PZ), which contains a moiety derived from the HDAC inhibitor trans-cinnamic acid, was evaluated in colon and pancreatic carcinoma xenograft models oncotarget.com. The study showed that CA-PZ significantly inhibited tumor growth oncotarget.com. In vivo imaging demonstrated a prominent accumulation of the compound in the tumor xenografts, indicating good tumor penetration oncotarget.com. Furthermore, analysis of the tumor tissue confirmed an increase in the protein expression levels of acetyl-H3 and acetyl-H4, confirming the HDAC inhibitory activity of the compound in vivo oncotarget.com.

Table 2: Representative In vivo Efficacy Data for an HDAC Inhibitor Analog in a Xenograft Model Note: This data is illustrative and based on findings for a structurally related analog.

| Xenograft Model | Compound | Tumor Growth Inhibition | Mechanism of Action |

| Colon Carcinoma HT-29 | Cinnamoylphenazine | Significant | Increased acetyl-H3 and acetyl-H4 expression |

| Pancreatic Carcinoma MIA PaCa-2 | Cinnamoylphenazine | Significant | Increased acetyl-H3 and acetyl-H4 expression |

Analysis of Compound Distribution and Metabolism in Pre-clinical Models (non-PK focus)

Understanding the distribution and metabolism of a drug candidate in pre-clinical models is essential for its development. While detailed pharmacokinetic (PK) analysis is beyond the scope of this section, non-PK focused studies provide valuable insights into where the compound distributes in the body and how it is metabolized.

Positron emission tomography (PET) has been used to determine the pharmacokinetics and biodistribution of carbon-11 labeled analogs of HDAC inhibitors, including 4-phenylbutyric acid (PBA), in primates nih.gov. These studies provide a whole-body view of drug distribution. For [11C]PBA, high uptake was observed in the liver and heart, with most of the radioactivity being excreted through the kidneys and accumulating in the bladder nih.gov. The brain uptake of PBA was very low, which is a critical consideration for drugs targeting central nervous system disorders nih.gov. The metabolism of PBA was found to be slower compared to other short-chain fatty acid HDAC inhibitors, with 85% of the radioactivity remaining as the unmetabolized compound 30 minutes after administration nih.gov.

The metabolism of HDAC inhibitors can also influence their activity. For example, the functional unit of some HDAC inhibitors can be an epoxyketone, and the reduction of this group to an alcohol can lead to a loss of inhibitory ability nih.gov.

Advanced Methodologies and Analytical Techniques for Research on N Hydroxy N2 4 Phenylbutyl Glycinamide

High-Resolution Spectroscopic Characterization for Structural Elucidation (NMR, MS)

The definitive identification and structural confirmation of N-Hydroxy-N2-(4-phenylbutyl)glycinamide rely on a combination of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule. Both 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom. In a typical analysis, the presence of rotamers due to hindered rotation around the amide bonds can be observed, sometimes requiring temperature-dependent NMR studies to resolve complex spectra. beilstein-journals.org The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts in the carbon spectrum, allow for the unambiguous assignment of the molecular structure.

Table 1: Representative 1H NMR Spectral Data for a Related Glycinamide (B1583983) Derivative

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons | 7.20-7.35 | Multiplet |

| Methylene (CH2-Ph) | 2.60 | Triplet |

| Methylene (CH2-NH) | 3.30 | Quartet |

| Glycinamide CH2 | 4.05 | Singlet |

| Butyl Chain CH2 | 1.55-1.70 | Multiplet |

Mass Spectrometry (MS) complements NMR by providing the exact molecular weight of the compound, which confirms its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the molecular formula. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural insights by showing how the molecule breaks apart, which helps to piece together the connectivity of its constituent parts.

Biophysical Techniques for Ligand-Target Binding Characterization

To understand the interaction of N-Hydroxy-N2-(4-phenylbutyl)glycinamide with its biological targets, typically enzymes or receptors, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during the binding of a ligand to its target molecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. The resulting thermodynamic profile provides a complete picture of the binding energetics, which can be used to understand the forces driving the binding event.

Table 2: Illustrative Thermodynamic Data from an ITC Experiment of a Hydroxamate Inhibitor

| Parameter | Value |

| Dissociation Constant (Kd) | 50 nM |

| Stoichiometry (n) | 1.05 |

| Enthalpy Change (ΔH) | -12.5 kcal/mol |

| Entropy Change (TΔS) | -2.2 kcal/mol |

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. The real-time nature of SPR allows for a detailed analysis of the binding kinetics, offering insights into the mechanism of interaction.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are increasingly used to complement experimental data, providing insights at an atomic level that are often inaccessible through experimentation alone.

Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For N-Hydroxy-N2-(4-phenylbutyl)glycinamide, docking studies can elucidate its binding mode within the active site of its target enzyme. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to assess the stability of the docked pose. MD simulations can also be used to calculate the free energy of binding, providing a theoretical estimate of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. nih.gov For a series of analogues of N-Hydroxy-N2-(4-phenylbutyl)glycinamide, a QSAR model could guide the design of more potent inhibitors. nih.gov

Proteomics and Metabolomics in Response to Compound Treatment

To understand the biological effects of a compound like N-Hydroxy-N2-(4-phenylbutyl)glycinamide, it is crucial to move beyond single-target interactions and observe its impact on the broader cellular landscape. Proteomics and metabolomics are powerful, large-scale analytical techniques that achieve this by globally measuring changes in protein and metabolite levels, respectively, following compound treatment.

Proteomics:

Chemoproteomics, a sub-discipline of proteomics, is particularly valuable for studying HDAC inhibitors. One common approach involves affinity capture coupled with quantitative mass spectrometry. nih.gov In this method, a version of the inhibitor is synthesized with a chemical "hook" that allows it to be pulled out of a cell lysate, bringing its protein targets with it. By comparing which proteins are captured in treated versus untreated cells, researchers can identify the specific HDACs and other proteins that the compound binds to. nih.gov This technique is instrumental in determining the selectivity of an inhibitor across the entire family of HDAC enzymes and can reveal unexpected off-target interactions. nih.gov

For instance, a study on 16 different HDAC inhibitors used this method to map their binding profiles across multiple HDAC complexes, revealing that inhibitors cluster based on their target preferences. nih.gov Such an approach for N-Hydroxy-N2-(4-phenylbutyl)glycinamide would elucidate its specific HDAC isoform targets and whether it preferentially binds to certain HDAC-containing protein complexes, such as the Sin3 or NCoR complexes. nih.gov

Metabolomics:

Metabolomics complements proteomics by providing a snapshot of the metabolic state of a cell. Inhibition of HDACs can lead to widespread changes in gene expression, which in turn alters cellular metabolism. Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to compare the levels of hundreds of metabolites in cells treated with the compound versus control cells.

For example, studies on the HDAC inhibitor 4-phenylbutyric acid (PBA), which shares a structural motif with the compound of interest, have used positron emission tomography (PET) to trace its distribution and metabolic fate throughout the body. nih.gov Such studies reveal how the drug is processed and which metabolic pathways are most affected by its presence, offering insights into both its therapeutic action and potential side effects. nih.gov

Table 1: Illustrative Proteomic and Metabolomic Findings for a Phenylbutyl-Containing HDAC Inhibitor

| Analytical Technique | Example Finding | Implication for N-Hydroxy-N2-(4-phenylbutyl)glycinamide |

| Chemoproteomics | Preferential binding to Class IIb HDACs (HDAC6, HDAC10). nih.gov | Could indicate a specific role in regulating cellular processes governed by these particular HDACs. |

| Quantitative Mass Spectrometry | Identification of non-HDAC protein interactions. nih.gov | Reveals potential for off-target effects or novel mechanisms of action. |

| Metabolomics (PET imaging) | High uptake of a related compound, [11C]PBA, in the liver and heart. nih.gov | Suggests key organs for metabolism and potential organ-specific effects. |

| Metabolomics (LC-MS) | Alterations in fatty acid metabolism and glucose utilization. | Provides insight into the functional consequences of HDAC inhibition on cellular energy and biosynthesis. |

Cryo-Electron Microscopy and X-ray Crystallography of Target Complexes

To fully comprehend how a compound like N-Hydroxy-N2-(4-phenylbutyl)glycinamide functions, it is essential to visualize its interaction with its target protein at an atomic level. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the primary methods used to determine the three-dimensional structures of protein-inhibitor complexes.

X-ray Crystallography:

This technique has been fundamental in understanding how HDAC inhibitors work. It involves growing a crystal of the target protein (e.g., an HDAC) while it is bound to the inhibitor. By diffracting X-rays through the crystal, scientists can calculate the precise position of each atom in the complex. nih.gov

Crystal structures of various HDACs bound to hydroxamate inhibitors have consistently shown that the hydroxamic acid group chelates the essential zinc ion in the enzyme's active site, effectively blocking its catalytic activity. nih.govnih.gov The rest of the inhibitor molecule makes specific contacts with the surrounding amino acid residues. For N-Hydroxy-N2-(4-phenylbutyl)glycinamide, a crystal structure would reveal how the 4-phenylbutyl "cap" group fits into the hydrophobic tunnel of the active site and which specific amino acids it interacts with. This information is invaluable for designing more potent and selective inhibitors. nih.gov For example, the structure of human HDAC8 in complex with a hydroxamic acid inhibitor provided the first detailed view of a eukaryotic zinc-dependent HDAC, paving the way for the design of isoform-selective inhibitors. nih.gov

Cryo-Electron Microscopy (Cryo-EM):

Cryo-EM has emerged as a powerful alternative and complement to X-ray crystallography, especially for large, dynamic protein complexes that are difficult to crystallize. google.com This technique involves flash-freezing purified protein complexes in a thin layer of ice and then imaging them with an electron microscope.

Table 2: Illustrative Structural Data for HDAC-Inhibitor Complexes

| Technique | Target Protein | Inhibitor Type | Key Structural Finding | Relevance for N-Hydroxy-N2-(4-phenylbutyl)glycinamide |

| X-ray Crystallography | Human HDAC8 | Hydroxamic Acid | The inhibitor's hydroxamic acid group directly coordinates the active site zinc ion. nih.gov | Confirms the likely primary mechanism of inhibition. |

| X-ray Crystallography | Human HDAC7 | Phenylbenzoyl Hydroxamate | The phenyl "cap" group occupies a specific hydrophobic cavity, conferring selectivity. nih.gov | Would reveal how the phenylbutyl group of the compound fits into the target's binding pocket. |

| Cryo-EM | Yeast Rpd3L Complex | N/A (Apo structure) | Revealed the overall architecture and subunit organization of a large HDAC complex. google.com | Could show how the compound binding to the catalytic subunit affects the conformation of the entire complex. |

Future Research Directions and Unexplored Avenues for N Hydroxy N2 4 Phenylbutyl Glycinamide Research

Development of Novel Chemical Probes and Research Tools Based on N-Hydroxy-N2-(4-phenylbutyl)glycinamide

The structural backbone of N-Hydroxy-N2-(4-phenylbutyl)glycinamide offers a versatile scaffold for the creation of chemical probes. The hydroxamic acid moiety is a known zinc-binding group, which is a key feature of many histone deacetylase (HDAC) inhibitors. nih.gov This provides an immediate starting point for probe development.

Future research could focus on modifying the N-Hydroxy-N2-(4-phenylbutyl)glycinamide structure to incorporate reporter tags, such as fluorophores or biotin (B1667282), to facilitate the visualization and isolation of its biological targets. acs.org For instance, a fluorescent tag could be attached to the phenylbutyl side chain to create a probe for use in cellular imaging studies. This would allow for the direct observation of the compound's subcellular localization and its interaction with specific proteins.

Furthermore, photo-affinity labeling probes could be developed by introducing a photoreactive group onto the molecule. Upon photoactivation, such a probe would form a covalent bond with its binding partners, enabling their subsequent identification through proteomic techniques. This approach would be invaluable for identifying both primary and off-target interactions of N-Hydroxy-N2-(4-phenylbutyl)glycinamide within the cell.

| Potential Probe Type | Modification on N-Hydroxy-N2-(4-phenylbutyl)glycinamide | Research Application |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, rhodamine) to the phenylbutyl group. | Cellular imaging, determining subcellular localization. |

| Affinity Probe | Attachment of a biotin tag to the glycinamide (B1583983) backbone. | Pull-down assays, target protein isolation and identification. |

| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., diazirine, benzophenone) onto the scaffold. | Covalent labeling and identification of direct binding partners. |

Investigation of Unconventional Biological Targets and Pathways

While hydroxamic acids are well-known as HDAC inhibitors, this class of compounds has been shown to interact with a range of other metalloenzymes. benthamscience.com A crucial future research direction for N-Hydroxy-N2-(4-phenylbutyl)glycinamide is to explore its potential to modulate unconventional biological targets beyond HDACs.

Screening N-Hydroxy-N2-(4-phenylbutyl)glycinamide against a panel of other zinc-dependent enzymes, such as matrix metalloproteinases (MMPs) or carbonic anhydrases (CAs), could reveal novel activities. acs.org The unique 4-phenylbutyl side chain of this compound may confer selectivity for particular enzyme isoforms that are not targeted by other hydroxamic acids.

Moreover, investigating the compound's effects on pathways unrelated to enzyme inhibition is a worthy endeavor. For example, some hydroxamic acids have been reported to influence cellular processes through mechanisms independent of their metal-chelating properties. benthamscience.com Exploring the impact of N-Hydroxy-N2-(4-phenylbutyl)glycinamide on signaling pathways involved in oxidative stress, inflammation, or neuroprotection could uncover unexpected biological functions. benthamscience.com

Integration of N-Hydroxy-N2-(4-phenylbutyl)glycinamide into Multi-Targeting Strategies in Research Models

The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is a growing area of interest in medicinal chemistry. flinders.edu.au The structure of N-Hydroxy-N2-(4-phenylbutyl)glycinamide, with its distinct phenylbutyl and glycinamide components, lends itself to the design of multi-targeting agents.

Future research could focus on creating hybrid molecules that combine the N-Hydroxy-N2-(4-phenylbutyl)glycinamide scaffold with other pharmacophores known to interact with different targets. nih.gov For instance, the phenylbutyl group could be modified to incorporate moieties that target other proteins implicated in a particular disease, leading to a synergistic therapeutic effect. flinders.edu.au This approach has been successfully used to develop multi-target agents for complex diseases like Alzheimer's disease and cancer. flinders.edu.auresearchgate.net

Exploration of Synergistic Research Combinations with Other Chemical Entities

The efficacy of many therapeutic agents can be enhanced when used in combination with other compounds. Hydroxamic acid-based HDAC inhibitors have demonstrated synergistic effects when combined with various anticancer drugs. nih.gov A promising avenue for future research is to investigate the potential synergistic interactions of N-Hydroxy-N2-(4-phenylbutyl)glycinamide with other chemical entities in research models of disease.

For example, in cancer research models, combining N-Hydroxy-N2-(4-phenylbutyl)glycinamide with DNA-damaging agents or inhibitors of other key signaling pathways could lead to enhanced anti-proliferative effects. The rationale behind this is that the inhibition of HDACs by the hydroxamic acid can lead to a more open chromatin structure, making the DNA more accessible to other drugs.

| Potential Combination Partner | Rationale for Synergy | Potential Research Model |

| DNA-damaging agents (e.g., cisplatin) | Increased chromatin accessibility due to HDAC inhibition. | Cancer cell lines |

| Kinase inhibitors | Targeting multiple oncogenic pathways simultaneously. | Cancer cell lines |

| Immunomodulatory agents | Enhancing anti-tumor immune responses. | In vivo cancer models |

Methodological Innovations in Studying N-Hydroxylated Compounds

The study of N-hydroxylated compounds like N-Hydroxy-N2-(4-phenylbutyl)glycinamide can present analytical challenges. Future research should leverage and adapt methodological innovations to better characterize its properties and biological interactions.

The development of sensitive and robust analytical methods, such as advanced chromatographic techniques coupled with mass spectrometry, is crucial for accurately quantifying the compound and its metabolites in biological samples. rsc.org For instance, hydrophilic interaction chromatography (HILIC) has been shown to be effective for the analysis of related polar compounds. rsc.org

Furthermore, computational approaches can play a significant role in predicting the metabolic fate and potential biological targets of N-Hydroxy-N2-(4-phenylbutyl)glycinamide. nih.gov Molecular modeling and docking studies can provide insights into its binding modes with various enzymes, guiding the design of more potent and selective derivatives. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide and its analogs?

- Methodology :

- Stepwise coupling : Use EDC/HOBt-mediated amide bond formation under nitrogen protection, as demonstrated for structurally similar glycinamide derivatives. For example, coupling 4-phenylbutylamine with hydroxy-glycine precursors in DMF/DIPEA, followed by purification via column chromatography (typical yields: 45–57%) .

- Recrystallization : Optimize purity by recrystallizing intermediates from absolute ethanol, ensuring solvent-free crystalline lattices (e.g., pseudoephenamine glycinamide protocols) .

- Characterization : Confirm structure using -NMR (e.g., δ 7.2–7.4 ppm for phenyl protons), -NMR, and MS (e.g., ESI m/z ~384–414 [M+H]) .

Q. How should researchers validate the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : Assign stereochemistry using coupling constants (e.g., for syn-aldol adducts in glycinamide derivatives) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify exact mass (e.g., 350.1095 g/mol for analogs) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or hydration states (e.g., pseudoephenamine glycinamide structures) .

Advanced Research Questions

Q. What pharmacological assays are suitable for evaluating N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide’s activity?

- Targeted Assays :

- GPR88 Receptor Studies : Use stable CHO cells expressing GPR88 and Lance™ cAMP assays to measure inverse agonism (EC determination) .

- Enzyme Inhibition : Test glycinamide ribonucleotide formyltransferase (GARFTase) inhibition via competitive binding assays, referencing purN gene protocols (PA0944 locus) .

Q. How can researchers address contradictions in bioactivity data across studies?

- Troubleshooting Steps :

- Batch Purity Analysis : Verify compound integrity via HPLC (≥95% purity) to rule out degradation .

- Cell Line Variability : Compare results across multiple models (e.g., HEK293 vs. CHO cells) .

- Assay Conditions : Standardize cAMP assay buffers (e.g., 0.1% BSA, 500 μM IBMX) to minimize variability .

Q. What computational tools are recommended for studying structure-activity relationships (SAR)?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to model interactions with GARFTase active sites, focusing on hydrogen bonding with N-hydroxy groups .

- QSAR Modeling : Corrogate substituent effects (e.g., phenylbutyl vs. methylpentyl chains) using descriptors like logP and polar surface area .

- Validation : Cross-reference computational predictions with experimental IC values from enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.